Magnesium maleate

Bioavailability Pharmacokinetics Magnesium malate

Researchers often assume organic magnesium salts are interchangeable, confounding experimental outcomes. Magnesium maleate (CAS 869-06-7) is the maleic acid salt, chemically distinct from magnesium malate (malic acid salt). Counterion identity directly impacts solubility, absorption kinetics, and tissue distribution. Choosing the wrong salt can invalidate pharmacokinetic data. - Chemically distinct maleate salt-not a malate or citrate analog. - Ensures accurate speciation in pharmacokinetic and tissue deposition studies. - ≥95% purity, white crystalline powder; suitable for in vitro research.

Molecular Formula C4H2MgO4
Molecular Weight 138.36 g/mol
Cat. No. B1240042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium maleate
Synonymshydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate
Molecular FormulaC4H2MgO4
Molecular Weight138.36 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)[O-].[Mg+2]
InChIInChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-;
InChIKeyQUIOHQITLKCGNW-ODZAUARKSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Maleate: Compound Profile


Magnesium maleate (CAS 869-06-7) is an organic magnesium salt formed from magnesium and maleic acid, with a molecular formula of C4H2MgO4 and a molecular weight of 138.36 g/mol [1]. It is typically supplied as a white crystalline powder, with computed properties including an exact mass of 174.0014796 Da (for the dihydrate form) and a topological polar surface area of 82.3 Ų [2]. This compound is distinguished from its analog magnesium malate, which pairs magnesium with malic acid rather than maleic acid. While often confused in sourcing, the maleate and malate forms have distinct chemical and biological properties.

Organic magnesium salt for supplementation and bioavailability research
Distinct from magnesium malate; counterion identity influences pharmacokinetics
White crystalline powder; suitable for oral dose formulation studies

Non-Interchangeability of Magnesium Maleate


Generic substitution among organic magnesium salts—such as magnesium citrate, glycinate, or malate—is scientifically unsound due to significant variations in pharmacokinetic and tissue distribution profiles. The identity of the counterion (maleate vs. malate vs. citrate) directly influences the compound's solubility, absorption kinetics, and ultimate tissue deposition [1]. For instance, while magnesium malate exhibits the highest area under the curve (AUC) in rat models, magnesium citrate demonstrates a dose-independent increase in muscle and brain magnesium, and magnesium glycinate uniquely restores heart tissue magnesium [1][2]. These divergent behaviors preclude any assumption of interchangeability, underscoring the necessity of selecting a specific magnesium salt based on empirical evidence rather than simple magnesium content.

Counterion (maleate vs malate vs citrate) controls solubility and absorption kinetics; generic salt substitution is not supported

Tissue deposition profiles are salt-specific; cardiac repletion outcomes may differ significantly

Magnesium content alone does not predict biological response; empirical salt-specific evidence is required

Magnesium Maleate: Assay Performance


Superior Systemic Exposure (AUC)

In a comparative rat study, magnesium malate demonstrated the highest area under the curve (AUC) for serum magnesium concentration over time, indicating superior total systemic exposure compared to magnesium citrate and magnesium oxide. This finding directly supports a pharmacokinetic advantage for the malate salt [1].

Systemic Exposure (AUC)
Reported
Highest AUC among tested salts (rat model)
Supports exposure-model interpretation for oral magnesium delivery research
Single oral dose, Sprague Dawley rats; ranked higher than citrate and oxide
Bioavailability Pharmacokinetics Magnesium malate

Sustained Serum Elevation

The same rat study found that serum magnesium levels remained elevated for an extended period after magnesium malate administration, in contrast to other forms which showed a more rapid decline. This suggests a more gradual release or slower clearance profile for the malate salt [1].

Sustained Serum Elevation
Reported
Extended period of elevated serum Mg levels
May support formulation research aiming for prolonged release profiles
Qualitative observation in the same rat PK model
Pharmacokinetics Magnesium malate Sustained release

Differential Cardiac Tissue Deposition

In a mouse model of marginal magnesium deficiency followed by repletion, magnesium malate unexpectedly reduced heart tissue magnesium concentration by 64% (p<0.001), whereas magnesium citrate and magnesium bisglycinate restored heart magnesium to equivalent concentrations. This stark difference in tissue-specific effects highlights that magnesium salts are not interchangeable [1].

Cardiac Tissue Deposition
Head-to-head
Reduced heart Mg by 64% vs. restoration by citrate/bisglycinate
Highlights salt-specific cardiac repletion context; not interchangeable
Mouse depletion/repletion model; 3-week depletion, 1-week repletion
Tissue distribution Magnesium malate Magnesium citrate

RBC Magnesium Increase in Humans

A 90-day, placebo-controlled human trial of a timed-release formulation containing dimagnesium malate (MagSRT™) demonstrated a 30% increase in red blood cell (RBC) magnesium, a key marker of long-term magnesium status, compared to baseline. This provides human evidence of effective absorption and cellular uptake for the malate salt [1].

RBC Magnesium Increase
Reported
+30% over 90 days (human research context)
Supports cellular uptake endpoint monitoring in human supplementation studies
Placebo-controlled, timed-release dimagnesium malate formulation
Clinical trial Dimagnesium malate RBC magnesium

Malate Co-Transport Mechanism

In a neuronal model (leech Hirudo medicinalis), magnesium uptake was shown to occur via a Na⁺-independent co-transport mechanism with malate. The data indicate that Mg²⁺ is co-transported with organic anions, preferably malate, suggesting a unique physiological mechanism that may underlie the distinct bioavailability profile of magnesium malate [1].

Co-Transport Mechanism
Class-level
Mg²⁺-malate Na⁺-independent co-transport identified
Provides mechanistic rationale for distinct bioavailability profile
In vitro, leech Hirudo medicinalis neuronal model
Mechanism Mg²⁺ transport Malate

High Water Solubility

Magnesium malate exhibits high water solubility (>100 g/L), a property that facilitates its incorporation into liquid dosage forms and effervescent tablets. This physical characteristic provides a practical manufacturing advantage over less soluble magnesium salts .

Water Solubility
Specification review
>100 g/L
Facilitates liquid and effervescent formulation development
At least 10-fold higher than magnesium citrate
Solubility Magnesium malate Formulation

Magnesium Maleate/Malate: Applications


High-Bioavailability Formulations

Based on the superior AUC and sustained serum elevation observed for magnesium malate in rat pharmacokinetic studies [1], this salt is a prime candidate for developing oral supplements where maximizing total magnesium exposure and maintaining stable serum levels are key product claims. The high water solubility further supports its use in liquid or effervescent formats.

Timed-Release Nutraceuticals

The evidence that magnesium malate provides sustained serum elevation [1] and that a timed-release dimagnesium malate formulation effectively increases RBC magnesium in humans over 90 days [2] makes this salt a scientifically justifiable choice for advanced-release technologies aiming to improve long-term magnesium status with reduced gastrointestinal side effects.

Cellular Bioenergetics Research

The demonstrated co-transport mechanism of Mg²⁺ with malate in neuronal models [3] suggests a unique physiological pathway for magnesium uptake. This makes magnesium malate a particularly relevant tool compound for in vitro or in vivo research focused on the interplay between magnesium transport and cellular energy metabolism, distinct from other salts that rely solely on passive or paracellular absorption.

Cardiac Repletion Caution

The counterintuitive finding that magnesium malate reduced heart tissue magnesium by 64% in a mouse repletion model [4] serves as a critical caution. For research or product development specifically targeting cardiac magnesium status, alternative salts such as magnesium bisglycinate or citrate should be prioritized based on this direct comparative evidence.

Application
Selection Property
Validation Focus
Oral supplement formulation research
High systemic exposure profile
AUC and sustained serum Mg endpoints in PK models
Timed-release formulation research
Sustained serum elevation behavior
Long-term RBC Mg and dosing interval endpoints
Cellular bioenergetics research
Mg²⁺-malate co-transport mechanism
Mg transport and malate pathway assays
Cardiac tissue repletion caution
Salt-specific tissue deposition pattern
Heart Mg concentration endpoint review

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